(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid
Overview
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is a chemical compound with the molecular formula C8H5ClF3NO3. It is a derivative of pyridine, characterized by the presence of a chloro group, a trifluoromethyl group, and an acetic acid moiety.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries, affecting various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (25558 g/mol) and other physical properties such as density (14±01 g/cm3) and boiling point (2794±400 °C at 760 mmHg) may influence its bioavailability .
Result of Action
The compound’s unique structure, which includes a trifluoromethyl group and a pyridine moiety, suggests that it may have significant biological activities .
Action Environment
The compound’s physicochemical properties, such as its density and boiling point, may be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the trifluoromethyl group.
Hydrolysis Products: Acetic acid and the corresponding pyridine derivative.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new agrochemicals and pharmaceuticals .
Biology:
- Investigated for its potential biological activity, including antimicrobial and herbicidal properties .
Medicine:
Industry:
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
Uniqueness: (3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetic acid is unique due to the presence of both a chloro and a trifluoromethyl group on the pyridine ring, combined with an acetic acid moiety. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHSKOOHNGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184341 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95355-49-0 | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95355-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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